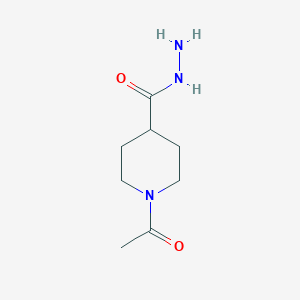

1-Acetylpiperidine-4-carbohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-acetylpiperidine-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O2/c1-6(12)11-4-2-7(3-5-11)8(13)10-9/h7H,2-5,9H2,1H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEYVCHIDLYYNEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Acetylpiperidine-4-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 1-Acetylpiperidine-4-carbohydrazide is limited in publicly accessible literature. This guide provides a comprehensive overview based on the well-characterized precursor, 1-Acetylpiperidine-4-carboxylic acid, established chemical principles, and data from closely related analogues.

Introduction

This compound is a piperidine derivative featuring an acetyl group on the nitrogen atom and a carbohydrazide functional group at the 4-position. The piperidine scaffold is a significant privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals. The carbohydrazide moiety is a versatile functional group known for its coordinating properties and as a precursor to various heterocyclic systems, often imparting a range of biological activities. This document outlines the known and predicted chemical properties, a proposed synthetic route, and the potential biological significance of this compound.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound and its Precursor.

| Property | This compound (Predicted/Inferred) | 1-Acetylpiperidine-4-carboxylic acid (Experimental) |

| Molecular Formula | C8H15N3O2 | C8H13NO3[1][2][3][4][5] |

| Molecular Weight | 185.22 g/mol | 171.19 g/mol [1][2][3][4] |

| CAS Number | Not assigned | 25503-90-6[1][2][3] |

| Appearance | Predicted to be a white to off-white solid | Beige or white solid[3] |

| Melting Point | Expected to be a solid with a distinct melting point, likely >150 °C | 180-184 °C[1][3][5] |

| Boiling Point | High, likely decomposes before boiling | Not available |

| Solubility | Predicted to be soluble in water and polar organic solvents like ethanol and methanol | Soluble in water (50 g/L at 20 °C)[5] |

| pKa | The hydrazide moiety will have basic character. | The carboxylic acid has an acidic pKa. |

Synthesis and Experimental Protocols

The most logical and common method for the synthesis of a carbohydrazide is from its corresponding carboxylic acid or ester. Given the commercial availability of 1-Acetylpiperidine-4-carboxylic acid, a straightforward synthesis can be proposed.

Proposed Synthesis of this compound

The synthesis would likely proceed in two steps: first, the conversion of the carboxylic acid to a more reactive species like an ester (e.g., methyl or ethyl ester), followed by hydrazinolysis.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Esterification of 1-Acetylpiperidine-4-carboxylic acid

-

Reaction Setup: To a solution of 1-Acetylpiperidine-4-carboxylic acid (1 equivalent) in methanol (MeOH), add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Reaction Condition: Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester, which can be purified further by column chromatography if necessary.

Step 2: Hydrazinolysis of the Ester

-

Reaction Setup: Dissolve the methyl 1-acetylpiperidine-4-carboxylate (1 equivalent) in a suitable alcohol solvent such as ethanol (EtOH).

-

Reaction Condition: Add hydrazine hydrate (N2H4·H2O) (typically 1.5-3 equivalents) to the solution. Heat the reaction mixture to reflux. The product, being a solid, may precipitate out of the solution upon formation.

-

Work-up: Monitor the reaction by TLC. After completion, cool the reaction mixture. If a precipitate has formed, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Spectral Data (Predicted)

No experimental spectra for this compound are available. However, the expected spectral characteristics can be predicted based on its functional groups.

Table 2: Predicted Spectral Data for this compound.

| Technique | Predicted Peaks/Signals |

| ¹H NMR | - Signals for the piperidine ring protons. - A singlet for the acetyl methyl protons (~2.1 ppm). - Broad signals for the -NH and -NH2 protons (exchangeable with D2O). - A multiplet for the proton at the C4 position. |

| ¹³C NMR | - A signal for the acetyl carbonyl carbon (~170 ppm). - A signal for the hydrazide carbonyl carbon (~175 ppm). - A signal for the acetyl methyl carbon (~22 ppm). - Signals for the piperidine ring carbons. |

| IR (Infrared) | - N-H stretching vibrations for the hydrazide group (~3200-3400 cm⁻¹). - C=O stretching for the amide and hydrazide carbonyls (~1640-1680 cm⁻¹). - C-H stretching vibrations (~2800-3000 cm⁻¹). |

| Mass Spec (MS) | - A molecular ion peak [M]+ at m/z = 185.12. - Common fragmentation patterns would involve the loss of the acetyl group and cleavage of the piperidine ring. |

Reactivity and Stability

-

Stability: The compound is expected to be stable under standard laboratory conditions. It should be stored in a cool, dry place.

-

Reactivity: The primary reactive sites are the terminal -NH2 group of the hydrazide, which is nucleophilic, and the adjacent -NH- group. The hydrazide can undergo condensation reactions with aldehydes and ketones to form hydrazones. It can also be used as a building block for the synthesis of various five-membered heterocycles like 1,3,4-oxadiazoles and 1,2,4-triazoles.

Biological Activity and Applications

While there is no specific biological data for this compound, the broader classes of molecules it belongs to are of significant interest in drug discovery.

-

Piperidine Derivatives: These are widely used in pharmaceuticals for their ability to interact with biological targets in the central nervous system and elsewhere. The precursor, 1-Acetylpiperidine-4-carboxylic acid, is a reactant for the synthesis of CDK inhibitors, CCR5 antagonists for HIV treatment, and antiproliferative agents[1][3].

-

Carbohydrazide and Acylhydrazone Derivatives: This class of compounds is known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties[6]. Recently, piperidine-4-carbohydrazide derivatives bearing a quinazolinyl moiety have been reported to have excellent antifungal activity against agriculturally important fungi by inhibiting succinate dehydrogenase[7].

Caption: Potential biological activities based on structural motifs.

Safety Information

No specific safety data for this compound is available. However, based on its precursor, 1-Acetylpiperidine-4-carboxylic acid, the following precautions should be considered. The precursor is classified as harmful if swallowed, and causes skin and serious eye irritation[1][3]. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed.

Table 3: Hazard Information for the Precursor, 1-Acetylpiperidine-4-carboxylic acid.

| Hazard Statement | Code |

| Harmful if swallowed | H302[1][3] |

| Causes skin irritation | H315[1][3] |

| May cause an allergic skin reaction | H317[1][3] |

| Causes serious eye irritation | H319[1][3] |

| May cause respiratory irritation | H335[1][3] |

Conclusion

This compound is a compound with high potential for applications in medicinal chemistry and drug discovery, owing to its combination of the privileged piperidine scaffold and the versatile carbohydrazide functional group. While direct experimental data is sparse, its chemical properties and behavior can be reliably predicted. This guide provides a foundational understanding for researchers interested in the synthesis and evaluation of this and related molecules. Further experimental validation of the properties and biological activities outlined herein is warranted.

References

- 1. 1-乙酰基-4-哌啶甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 1-Acetylpiperidine-4-carboxylic acid | 25503-90-6 | FA69965 [biosynth.com]

- 3. 1-Acetylpiperidine-4-carboxylic acid 97 25503-90-6 [sigmaaldrich.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. chembk.com [chembk.com]

- 6. Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1-Acetylpiperidine-4-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive framework for the structure elucidation of 1-acetylpiperidine-4-carbohydrazide, a molecule of interest in medicinal chemistry and drug development. While published experimental data for this specific compound is limited, this whitepaper outlines a robust and systematic approach to its synthesis and structural characterization. By leveraging established analytical techniques and predictive methodologies, researchers can confidently determine and verify the molecular structure of this carbohydrazide derivative.

Synthesis Pathway

The synthesis of this compound is most effectively achieved through a two-step process, commencing with the readily available 1-acetylpiperidine-4-carboxylic acid.

Step 1: Esterification of 1-Acetylpiperidine-4-carboxylic Acid

The initial step involves the conversion of the carboxylic acid to its corresponding methyl ester. This is a standard esterification reaction, typically carried out in the presence of an acid catalyst in methanol.

Step 2: Hydrazinolysis of the Methyl Ester

The resulting methyl 1-acetylpiperidine-4-carboxylate is then subjected to hydrazinolysis. This reaction involves the nucleophilic attack of hydrazine on the ester carbonyl, leading to the formation of the desired this compound.

Caption: Proposed synthesis pathway for this compound.

Predicted Spectroscopic Data for Structure Elucidation

The following tables summarize the predicted spectroscopic data for this compound, which are crucial for its structure elucidation. These predictions are based on the analysis of its constituent functional groups and comparison with known data for similar structures.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 8.0 | br s | 1H | -NH-NH₂ |

| ~4.5 - 4.7 | br s | 2H | -NH-NH₂ |

| ~4.6 - 4.5 | m | 1H | H-2eq |

| ~3.8 - 3.7 | m | 1H | H-6eq |

| ~3.1 - 3.0 | m | 1H | H-2ax |

| ~2.7 - 2.6 | m | 1H | H-6ax |

| ~2.5 - 2.4 | m | 1H | H-4 |

| 2.11 | s | 3H | -C(O)CH₃ |

| ~1.9 - 1.8 | m | 2H | H-3eq, H-5eq |

| ~1.7 - 1.6 | m | 2H | H-3ax, H-5ax |

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~173 | -C(O)NH- |

| ~169 | -C(O)CH₃ |

| ~45 | C-2 |

| ~41 | C-6 |

| ~40 | C-4 |

| ~28 | C-3, C-5 |

| ~21 | -C(O)CH₃ |

Table 3: Predicted Mass Spectrometry Data (ESI+)

| m/z | Assignment |

| 186.1297 | [M+H]⁺ |

| 208.1116 | [M+Na]⁺ |

Table 4: Predicted IR Spectral Data (KBr)

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 - 3200 | N-H stretching (hydrazide) |

| ~3000 - 2850 | C-H stretching (aliphatic) |

| ~1680 | C=O stretching (amide) |

| ~1640 | C=O stretching (hydrazide) |

| ~1550 | N-H bending |

Experimental Protocols for Structure Elucidation

To confirm the structure of this compound, a series of spectroscopic experiments should be performed. The following are detailed methodologies for these key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: 400 MHz NMR Spectrometer

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton NMR spectrum.

-

Set the spectral width to cover the range of 0-12 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Integrate all signals and determine the chemical shifts relative to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon-13 NMR spectrum.

-

Set the spectral width to cover the range of 0-200 ppm.

-

A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer

Procedure:

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in positive ion mode.

-

Set the mass range to scan from m/z 50 to 500.

-

Optimize the source parameters (e.g., capillary voltage, cone voltage) to obtain a stable signal.

-

The high-resolution mass data will provide the exact mass and elemental composition.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer

Procedure:

-

Sample Preparation (KBr Pellet):

-

Mix a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr).

-

Grind the mixture to a fine powder using an agate mortar and pestle.

-

Press the powder into a transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder and subtract it from the sample spectrum.

-

Structure Elucidation Workflow

The elucidation of the structure of this compound is a logical process that integrates the data from the various spectroscopic techniques.

Caption: Logical workflow for the structure elucidation of this compound.

By following the synthetic route and the detailed analytical protocols outlined in this guide, researchers will be equipped to synthesize and unequivocally confirm the structure of this compound. The presented predicted data serves as a benchmark for the expected experimental outcomes, facilitating a more efficient and accurate structure elucidation process. This systematic approach is fundamental for advancing the study and potential applications of this and related compounds in the field of drug discovery.

Synthesis of 1-Acetylpiperidine-4-carbohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-acetylpiperidine-4-carbohydrazide from its parent carboxylic acid, 1-acetylpiperidine-4-carboxylic acid. The document outlines the prevalent synthetic strategies, provides detailed experimental protocols, and presents the necessary chemical pathway and workflow diagrams for clarity.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery, often utilized in the synthesis of novel therapeutic agents. Its preparation from 1-acetylpiperidine-4-carboxylic acid is a fundamental transformation that can be achieved through several established synthetic routes. This guide focuses on the most common and effective methods, providing the necessary details for successful laboratory implementation.

Synthetic Strategies

The conversion of a carboxylic acid to a carbohydrazide can be approached through two primary strategies: a two-step process involving an ester intermediate, or a one-pot synthesis utilizing activating agents.

Two-Step Synthesis via Esterification and Hydrazinolysis

The most traditional and widely used method for preparing carbohydrazides from carboxylic acids involves a two-step procedure.[1][2][3] First, the carboxylic acid is converted to its corresponding ester, typically a methyl or ethyl ester. This is followed by the hydrazinolysis of the ester using hydrazine hydrate. This method is reliable and generally provides good yields.

One-Pot Synthesis via Carboxylic Acid Activation

Direct conversion of carboxylic acids to hydrazides is often inefficient due to the low reactivity of the carboxylic acid with hydrazine.[1][2] To overcome this, the carboxylic acid can be activated in situ using coupling agents. This "activation" makes the carbonyl carbon more susceptible to nucleophilic attack by hydrazine. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (DCCI) in the presence of an additive such as 1-hydroxybenzotriazole (HOBt).[2][4] This approach offers the advantage of a one-pot reaction, potentially saving time and resources. Another reported method for direct amidation utilizes a catalytic amount of zinc chloride (ZnCl₂).[5]

Chemical Reaction Pathway

The overall chemical transformation is depicted below:

Caption: General reaction pathway for the synthesis.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Protocol 1: Two-Step Synthesis via Ester Intermediate

This protocol first describes the synthesis of the starting material, 1-acetylpiperidine-4-carboxylic acid, from piperidine-4-carboxylic acid, as this may be a necessary preliminary step.

Step A: Synthesis of 1-Acetylpiperidine-4-carboxylic acid

A solution of piperidine-4-carboxylic acid in acetic anhydride is brought to reflux for 2 hours.[6] The mixture is then stirred for 16 hours at room temperature.[6] Following this, the solution is concentrated under reduced pressure.[6] The resulting residue is triturated in ether, and the solid product is collected by filtration.[6]

Step B: Esterification of 1-Acetylpiperidine-4-carboxylic acid

-

To a solution of 1-acetylpiperidine-4-carboxylic acid (1 equivalent) in methanol or ethanol (2 mL per mmol of carboxylic acid), add 4 equivalents of thionyl chloride (SOCl₂) dropwise at room temperature.[3]

-

Reflux the reaction mixture with stirring for 5-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]

-

After completion, evaporate the excess thionyl chloride and solvent.[3]

-

Add water to the crude mixture and extract with dichloromethane (DCM).[3]

-

Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.[3]

Step C: Hydrazinolysis of the Ester

-

Add the crude ester dropwise to hydrazine hydrate (5 equivalents).[3]

-

Heat the mixture at 80 °C for 5-20 hours, again monitoring by TLC.[3]

-

Allow the reaction to stand for 12 hours. If a solid precipitates, filter the product.[3]

-

If no solid forms, extract the reaction mixture with DCM. Dry the combined organic layers with anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the crude this compound.[3]

-

The crude product can be purified by recrystallization.

Protocol 2: One-Pot Synthesis using DCCI/HOBt Activation

-

Dissolve 1-acetylpiperidine-4-carboxylic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Add 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) and dicyclohexylcarbodiimide (DCCI) (1.1 equivalents) to the solution.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the activated ester.

-

Add hydrazine hydrate (1.2 equivalents) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Experimental Workflow

The general workflow for the synthesis and purification is illustrated below.

Caption: A generalized experimental workflow.

Data Summary

The following table summarizes typical reaction parameters for the synthesis of carbohydrazides from carboxylic acids. Note that specific values for the synthesis of this compound may require optimization.

| Parameter | Two-Step Method (Esterification) | Two-Step Method (Hydrazinolysis) | One-Pot Method (DCCI/HOBt) |

| Solvent | Methanol or Ethanol | - | DCM or DMF |

| Key Reagents | Thionyl Chloride | Hydrazine Hydrate | DCCI, HOBt, Hydrazine Hydrate |

| Temperature | Reflux | 80 °C | Room Temperature |

| Reaction Time | 5 - 12 hours | 5 - 20 hours | 12 - 24 hours |

| Purification | - | Recrystallization/Extraction | Filtration & Recrystallization/Chromatography |

Safety Considerations

-

Thionyl chloride is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).

-

Hydrazine hydrate is toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood and wear appropriate PPE.

-

DCCI is a potent skin sensitizer. Avoid contact with skin and handle with gloves.

-

Always wear safety glasses and a lab coat when performing these experiments.

This guide provides a comprehensive overview of the synthesis of this compound. Researchers should adapt these protocols as needed and perform appropriate safety assessments before commencing any laboratory work.

References

- 1. researchgate.net [researchgate.net]

- 2. A new procedure for preparation of carboxylic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ac1.hhu.de [ac1.hhu.de]

- 5. Synthesis of amides directly from carboxylic acids and hydrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis routes of 1-Acetylpiperidine-4-carboxylic acid [benchchem.com]

An In-depth Technical Guide to 1-Acetylpiperidine-4-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Acetylpiperidine-4-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its chemical properties, a proposed synthesis protocol, and explores its potential biological activities and mechanisms of action based on current scientific literature.

Compound Identification and Properties

This compound is a derivative of piperidine, a common scaffold in many pharmaceuticals. Its chemical structure incorporates an acetyl group, rendering it an amide, and a hydrazide functional group, which is a key pharmacophore in various bioactive molecules.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 69835-75-2 | [1][2] |

| Molecular Formula | C8H15N3O2 | [2][3] |

| Molecular Weight | 185.22 g/mol | [2][3] |

| Predicted Boiling Point | 441.8±34.0 °C | [4] |

| Predicted Density | 1.187±0.06 g/cm3 | [4] |

| Melting Point | 124-126 °C | [2] |

| InChI | InChI=1S/C8H15N3O2/c1-6(12)11-4-2-7(3-5-11)8(13)10-9/h7H,2-5,9H2,1H3,(H,10,13) | [3] |

| InChIKey | XEYVCHIDLYYNEE-UHFFFAOYSA-N | [3] |

| SMILES | CC(=O)N1CCC(CC1)C(=O)NN | N/A |

Synthesis Protocol

Step 1: Esterification of 1-Acetylpiperidine-4-carboxylic acid

The first step involves the conversion of the carboxylic acid to its corresponding methyl or ethyl ester. This is a standard esterification reaction, often catalyzed by an acid in the presence of an alcohol.

Experimental Protocol (Proposed):

-

To a solution of 1-Acetylpiperidine-4-carboxylic acid (1 equivalent) in methanol or ethanol (10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

-

Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Hydrazinolysis of the Ester to form this compound

The purified ester is then reacted with hydrazine hydrate to form the final carbohydrazide product.

Experimental Protocol (Proposed):

-

Dissolve the ester (1 equivalent) in an appropriate alcohol solvent such as ethanol or methanol.

-

Add an excess of hydrazine hydrate (e.g., 3-5 equivalents) to the solution.

-

Reflux the reaction mixture for 8-12 hours, monitoring the disappearance of the starting ester by TLC.

-

After the reaction is complete, cool the mixture to room temperature, which may induce precipitation of the product.

-

If precipitation occurs, collect the solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the resulting residue by recrystallization from a suitable solvent (e.g., ethyl acetate) or by column chromatography.[2]

Potential Biological Activity and Mechanism of Action

While specific biological data for this compound is limited, the broader class of carbohydrazide and piperidine derivatives has been extensively studied, revealing a range of biological activities.

Antifungal Activity

Recent studies on piperidine-4-carbohydrazide derivatives have demonstrated their potential as antifungal agents. The proposed mechanism of action for these compounds involves the inhibition of succinate dehydrogenase (SDH), a key enzyme in both the citric acid cycle and the electron transport chain in fungi.

Succinate Dehydrogenase (SDH) Inhibition:

SDH, also known as Complex II, plays a crucial role in cellular respiration. Its inhibition disrupts the mitochondrial electron transport chain, leading to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS), ultimately causing fungal cell death.

Below is a diagram illustrating the proposed synthesis workflow and a potential mechanism of action.

Data Presentation

Quantitative data for this compound is not extensively available in peer-reviewed literature. The following table summarizes the available physical properties. At present, experimental spectral data such as 1H NMR, 13C NMR, IR, and Mass Spectrometry for this specific compound are not publicly documented.

Table 2: Physical Properties of this compound

| Property | Value |

| CAS Number | 69835-75-2 |

| Molecular Formula | C8H15N3O2 |

| Molecular Weight | 185.22 |

| Melting Point (°C) | 124-126 |

Conclusion

This compound is a molecule with potential for further investigation in the field of drug discovery, particularly as an antifungal agent. The proposed synthesis is straightforward, utilizing common laboratory reagents and techniques. Future research should focus on the detailed biological evaluation of this compound and its derivatives, as well as the confirmation of its mechanism of action. The acquisition and publication of its spectral and analytical data would be a valuable contribution to the scientific community.

References

Technical Guide: 1-Acetylpiperidine-4-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Acetylpiperidine-4-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines its physicochemical properties, a detailed protocol for its synthesis, and a generalized workflow for its characterization, designed to support researchers in its application and development.

Core Physicochemical Data

Quantitative data for this compound is summarized in the table below. This information is crucial for experimental design, including reaction stoichiometry, solution preparation, and analytical characterization.

| Property | Value |

| Molecular Formula | C₈H₁₅N₃O₂ |

| Molecular Weight | 185.23 g/mol |

| Canonical SMILES | CC(=O)N1CCC(CC1)C(=O)NN |

| Physical State | Solid (Predicted) |

| Solubility | Soluble in water and polar organic solvents (Predicted) |

Experimental Protocols

The following section details a representative synthetic protocol for this compound, starting from the corresponding carboxylic acid precursor, 1-Acetylpiperidine-4-carboxylic acid.

Synthesis of this compound

Objective: To synthesize this compound via the hydrazinolysis of an activated carboxylic acid derivative.

Materials:

-

1-Acetylpiperidine-4-carboxylic acid

-

Thionyl chloride (SOCl₂) or a suitable carbodiimide coupling agent (e.g., EDC)

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous diethyl ether

-

Triethylamine (TEA) (if using a coupling agent)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

-

Melting point apparatus

-

NMR spectrometer and/or LC-MS for product characterization

Procedure:

-

Activation of the Carboxylic Acid:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Acetylpiperidine-4-carboxylic acid in anhydrous DCM.

-

Cool the solution in an ice bath (0 °C).

-

Slowly add thionyl chloride (approximately 1.2 equivalents) dropwise to the solution.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 2-3 hours, or until the reaction is complete (monitored by TLC).

-

Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting acyl chloride is used directly in the next step.

-

-

Hydrazinolysis:

-

In a separate flask, dissolve hydrazine hydrate (approximately 2 equivalents) in DCM.

-

Cool this solution in an ice bath.

-

Dissolve the crude acyl chloride from the previous step in a minimal amount of anhydrous DCM and add it dropwise to the hydrazine solution under vigorous stirring.

-

Let the reaction mixture stir at 0 °C for 1 hour and then at room temperature overnight.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography to yield pure this compound.

-

-

Characterization:

-

Determine the melting point of the purified product.

-

Confirm the structure and purity of the final compound using NMR spectroscopy (¹H and ¹³C) and LC-MS analysis.

-

Workflow and Pathway Visualizations

The following diagrams illustrate key processes relevant to the synthesis and application of this compound.

Caption: Synthetic pathway for this compound.

Navigating the Solubility Landscape of 1-Acetylpiperidine-4-carbohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility characteristics of 1-Acetylpiperidine-4-carbohydrazide, a compound of interest in pharmaceutical research and development. Due to a notable absence of specific quantitative solubility data in publicly available literature, this document provides a comprehensive overview based on available information for structurally related compounds, namely 1-Acetylpiperidine-4-carboxylic acid and general carbohydrazide derivatives. Furthermore, a detailed, generalized experimental protocol for determining the solubility of hydrazide compounds is presented to empower researchers in generating empirical data. This guide aims to be a foundational resource, offering both theoretical context and practical methodologies for scientists working with this and similar chemical entities.

Introduction

This compound is a molecule with potential applications in medicinal chemistry and drug discovery, combining the structural features of a piperidine ring, an acetyl group, and a carbohydrazide moiety. Understanding its solubility is a critical first step in the development of any potential therapeutic agent, as it directly influences bioavailability, formulation, and routes of administration. This guide seeks to collate existing knowledge and provide a framework for the experimental determination of its solubility profile.

Solubility Data of Structurally Related Compounds

It is crucial to note that the following data is for related compounds and should be used as a preliminary guide only. Experimental verification for this compound is strongly recommended.

| Compound | Solvent | Solubility | Citation |

| 1-Acetylpiperidine-4-carboxylic Acid | Water | Slightly soluble | [1] |

| 1-Acetylpiperidine-4-carboxylic Acid | Methanol | Slightly soluble | [1] |

| Carbohydrazide | Water | Very soluble | [2][3] |

| Carbohydrazide | Organic Solvents (e.g., ethanol, ether, benzene) | Largely insoluble | [2][3][4] |

The data on 1-Acetylpiperidine-4-carboxylic acid suggests that the acetylated piperidine core may have limited solubility in both polar protic and polar aprotic solvents[1]. Conversely, the parent compound, carbohydrazide, exhibits high polarity, leading to its significant solubility in water and poor solubility in most organic solvents[2][3][4]. The solubility of this compound is therefore expected to be a composite of these characteristics, likely demonstrating some degree of aqueous solubility due to the hydrazide group, while the acetylpiperidine moiety may confer solubility in certain organic solvents.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the equilibrium solubility of a hydrazide compound like this compound, based on the widely accepted shake-flask method.

3.1. Materials and Equipment

-

This compound (pure solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, dimethyl sulfoxide (DMSO))

-

Scintillation vials or sealed flasks

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Syringes and syringe filters (e.g., 0.22 µm)

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Stock Solution for Calibration Curve:

-

Accurately weigh a small amount of this compound and dissolve it in a suitable solvent in which it is freely soluble to prepare a stock solution of known concentration.

-

Prepare a series of calibration standards by serial dilution of the stock solution.

-

Analyze the standards using a validated HPLC or UV-Vis method to generate a calibration curve of response versus concentration.

-

-

Equilibrium Solubility Measurement (Shake-Flask Method):

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is crucial.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time to reach equilibrium.

-

After the incubation period, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid.

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using the same analytical method used for the calibration standards.

-

Calculate the concentration of the saturated solution using the calibration curve and the dilution factor. This concentration represents the equilibrium solubility.

-

Perform the experiment in triplicate for each solvent.

-

3.3. Data Analysis

-

Report the solubility as the mean ± standard deviation in units such as mg/mL or mol/L.

-

For ionizable compounds, plotting solubility as a function of pH can provide valuable information about the pKa of the compound.

Visualizing the Process and Relationships

4.1. Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: A flowchart of the shake-flask method for solubility determination.

4.2. Factors Influencing Solubility

The solubility of a compound like this compound is influenced by a variety of intrinsic and extrinsic factors. The diagram below outlines these key relationships.

Caption: Key intrinsic and extrinsic factors affecting compound solubility.

Conclusion

While specific quantitative solubility data for this compound remains to be published, this technical guide provides a valuable starting point for researchers. By understanding the solubility of related compounds and employing the detailed experimental protocol provided, scientists can effectively characterize the solubility profile of this and other novel hydrazide compounds. The generation of such fundamental physicochemical data is an indispensable step in advancing drug discovery and development efforts.

References

Spectroscopic Analysis of 1-Acetylpiperidine-4-carbohydrazide: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1-Acetylpiperidine-4-carbohydrazide, a key heterocyclic compound with potential applications in medicinal chemistry and drug development. A thorough understanding of its structural features, elucidated through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is crucial for its characterization, quality control, and further derivatization.

Molecular Structure and Spectroscopic Correlation

This compound is a derivative of piperidine, featuring an acetyl group at the nitrogen atom (N1) and a carbohydrazide functional group at the C4 position. The molecular formula is C8H15N3O2 and the molecular weight is 185.22 g/mol . The structural complexity, arising from the piperidine ring conformation and the presence of multiple functional groups, gives rise to a unique spectroscopic fingerprint.

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 8.0 - 9.0 | Singlet (broad) | 1H | -NH (hydrazide) |

| ~ 4.5 - 5.0 | Singlet (broad) | 2H | -NH₂ (hydrazide) |

| ~ 3.5 - 4.2 | Multiplet | 2H | H-2eq, H-6eq (axial/equatorial splitting) |

| ~ 2.8 - 3.2 | Multiplet | 2H | H-2ax, H-6ax |

| ~ 2.5 | Multiplet | 1H | H-4 |

| ~ 2.1 | Singlet | 3H | -C(O)CH₃ |

| ~ 1.5 - 2.0 | Multiplet | 4H | H-3, H-5 |

Note: The exact chemical shifts and multiplicities are dependent on the solvent used and the conformational dynamics of the piperidine ring.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 175 | -C(O)NHNH₂ (hydrazide carbonyl) |

| ~ 170 | -N-C(O)CH₃ (amide carbonyl) |

| ~ 45 - 50 | C-2, C-6 |

| ~ 40 | C-4 |

| ~ 25 - 30 | C-3, C-5 |

| ~ 21 | -C(O)CH₃ |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3300 - 3400 | Strong, broad | N-H stretching (hydrazide) |

| 2950 - 2850 | Medium | C-H stretching (aliphatic) |

| 1680 - 1700 | Strong | C=O stretching (hydrazide carbonyl) |

| 1630 - 1650 | Strong | C=O stretching (amide carbonyl) |

| 1500 - 1550 | Medium | N-H bending |

| 1400 - 1450 | Medium | C-H bending |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 185 | [M]⁺ (Molecular ion) |

| 142 | [M - C(O)CH₃]⁺ |

| 127 | [M - NHNH₂C(O)]⁺ |

| 84 | [Piperidine ring fragment]⁺ |

| 43 | [CH₃CO]⁺ |

Experimental Protocols

Standard protocols for obtaining high-quality spectroscopic data for this compound are outlined below.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical as it can influence chemical shifts, particularly of exchangeable protons.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 10-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

Use tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

-

Solvent peaks can be used for referencing.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to obtain the final spectra.

IR Spectroscopy

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Ionization Method:

-

Electron Ionization (EI): Suitable for volatile and thermally stable compounds.

-

Electrospray Ionization (ESI): A soft ionization technique suitable for less volatile and thermally labile compounds, which is likely more appropriate for this molecule.

-

-

Instrumentation: A mass spectrometer equipped with a suitable ion source and mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Analytical Workflows

General Spectroscopic Analysis Workflow

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Predicted Mass Spectrometry Fragmentation Pathway

Caption: Predicted electron ionization mass spectrometry fragmentation pathway.

This guide provides a foundational understanding of the spectroscopic analysis of this compound. Experimental validation of the predicted data is essential for definitive structural confirmation and for establishing a reliable analytical profile for this compound.

The Pivotal Role of the Acetyl Group in 1-Acetylpiperidine-4-carbohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of the acetyl group in the chemical properties and potential biological activities of 1-Acetylpiperidine-4-carbohydrazide. While direct experimental data on this specific molecule is limited in publicly available literature, this paper synthesizes information from closely related analogues and foundational principles of medicinal chemistry to elucidate the significance of the N-acetyl moiety.

Executive Summary

This compound is a heterocyclic compound featuring a piperidine ring N-acylated with an acetyl group and a carbohydrazide functional group at the 4-position. The acetyl group, while seemingly a simple modification, is hypothesized to play a crucial role in modulating the molecule's physicochemical properties, such as lipophilicity, basicity, and conformational preference. These modifications, in turn, are expected to significantly influence its pharmacokinetic profile and biological activity. This document will explore the inferred roles of the acetyl group, propose a synthetic pathway, and discuss potential biological targets based on the activities of related piperidine and carbohydrazide derivatives.

Physicochemical Impact of the Acetyl Group

The introduction of an acetyl group onto the nitrogen atom of the piperidine ring induces several key changes in the molecule's properties compared to its non-acetylated counterpart, piperidine-4-carbohydrazide.

2.1. Basicity and Ionization: The nitrogen atom in a piperidine ring is typically basic. However, the acetyl group is electron-withdrawing, which significantly reduces the basicity of the piperidine nitrogen.[1] This has profound implications for the molecule's ionization state at physiological pH, affecting its solubility, membrane permeability, and interaction with biological targets.

2.2. Lipophilicity: Acetylation generally increases the lipophilicity of a molecule by masking the polar N-H group. This alteration can enhance the molecule's ability to cross biological membranes, including the blood-brain barrier, potentially leading to different pharmacokinetic distribution and target engagement.[2]

2.3. Conformational Rigidity: The N-acetyl group introduces a degree of steric hindrance and can influence the conformational equilibrium of the piperidine ring. This can lock the molecule into a specific conformation that may be more favorable for binding to a particular biological target.[1]

Table 1: Comparison of Physicochemical Properties

| Property | Piperidine-4-carbohydrazide (Predicted) | This compound (Inferred) | Rationale for Acetyl Group's Influence |

| Molecular Weight | 143.19 g/mol | 185.23 g/mol | Addition of CH₃CO group |

| pKa (Piperidine N) | ~11 | ~-0.4[1] | Electron-withdrawing nature of the acetyl group reduces basicity. |

| LogP (Lipophilicity) | Lower | Higher | Masking of the polar N-H bond increases lipophilicity. |

| Hydrogen Bond Donors | 2 (NH and NH₂) | 1 (NH₂) | Acetylation removes the N-H donor on the piperidine ring. |

| Hydrogen Bond Acceptors | 2 (C=O and N) | 2 (two C=O) | The acetyl group adds a carbonyl oxygen. |

Note: The data for this compound is inferred based on the properties of 1-acetylpiperidine and general principles of medicinal chemistry due to the absence of direct experimental data.

Synthesis and Experimental Protocols

Step 1: N-Acetylation of Piperidine-4-carboxylic acid

-

Reaction: Piperidine-4-carboxylic acid is acetylated using an acetylating agent such as acetic anhydride or acetyl chloride.

-

Protocol: A solution of piperidine-4-carboxylic acid in a suitable solvent (e.g., acetic anhydride) is heated to reflux for a specified period (e.g., 2 hours) and then stirred at room temperature.[1] The solvent is then removed under reduced pressure, and the resulting solid, 1-acetylpiperidine-4-carboxylic acid, is purified.[1]

Step 2: Formation of the Carbohydrazide

-

Reaction: The carboxylic acid group of 1-acetylpiperidine-4-carboxylic acid is converted to a carbohydrazide via reaction with hydrazine hydrate.

-

Protocol: 1-acetylpiperidine-4-carboxylic acid is dissolved in a suitable solvent (e.g., ethanol or methanol), and an excess of hydrazine hydrate is added. The reaction mixture is refluxed for several hours. Upon cooling, the product, this compound, is expected to precipitate and can be collected by filtration and recrystallized for purification.

Proposed synthesis workflow for this compound.

Inferred Biological Role and Potential Signaling Pathways

The biological activity of this compound has not been explicitly reported. However, based on the known activities of its constituent moieties, several potential applications can be hypothesized.

4.1. The Carbohydrazide Moiety: Carbohydrazide and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[3] This is often attributed to their ability to form stable complexes with metal ions or to act as scaffolds for the synthesis of various heterocyclic compounds.

4.2. The Piperidine Moiety: The piperidine ring is a common scaffold in many pharmaceuticals, contributing to their binding affinity and pharmacokinetic properties. N-substitution on the piperidine ring is a critical determinant of biological activity.

4.3. The Role of the Acetyl Group in Biological Activity: The N-acetyl group is hypothesized to modulate the overall biological profile in several ways:

-

Target Specificity: By altering the molecule's shape, size, and electronic distribution, the acetyl group can influence its binding affinity and selectivity for specific biological targets.

-

Metabolic Stability: The acetyl group can block metabolic pathways that would otherwise modify the piperidine nitrogen, potentially increasing the compound's half-life.

-

Prodrug Potential: In some cases, an N-acetyl group can be cleaved in vivo to release the more active, non-acetylated parent compound.

Hypothetical Signaling Pathway Involvement:

Given the broad spectrum of activities of carbohydrazides, this compound could potentially interact with various signaling pathways. For instance, as an antimicrobial agent, it might inhibit essential enzymes in bacterial or fungal cell wall synthesis. As an anticancer agent, it could potentially induce apoptosis through pathways involving caspase activation or inhibit kinases involved in cell proliferation.

Hypothetical signaling pathway for antimicrobial activity.

Structure-Activity Relationship (SAR) Insights

While no specific SAR studies exist for this compound, we can infer potential relationships from related compound series. For many biologically active piperidine derivatives, the nature of the N-substituent is a key determinant of potency and selectivity.

Table 2: Hypothetical SAR Data

| N-Substituent | Lipophilicity (LogP) | Relative Activity (Hypothetical) | Comments |

| H | Low | Low to Moderate | The free amine may lead to rapid metabolism or non-specific binding. |

| Acetyl | Moderate | Moderate to High | Balances lipophilicity and metabolic stability, potentially enhancing activity. |

| Benzoyl | High | Variable | Increased steric bulk may be beneficial or detrimental depending on the target. |

| tert-Butoxycarbonyl (Boc) | High | Low | The bulky Boc group is often used as a protecting group and may hinder binding. |

Disclaimer: The relative activity data presented in this table is purely hypothetical and for illustrative purposes. Experimental validation is required.

Conclusion and Future Directions

The acetyl group in this compound is predicted to be a critical modulator of its physicochemical properties and, consequently, its biological activity. By reducing the basicity of the piperidine nitrogen and increasing lipophilicity, the acetyl group likely enhances the molecule's drug-like properties. Future research should focus on the synthesis and biological evaluation of this compound and its analogues to validate these hypotheses. Specifically, a comparative study against the non-acetylated parent compound would provide direct evidence for the role of the acetyl group. Furthermore, screening against a panel of biological targets, guided by the known activities of carbohydrazides, could uncover novel therapeutic applications for this class of compounds.

References

1-Acetylpiperidine-4-carbohydrazide: A Versatile Heterocyclic Scaffold for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetylpiperidine-4-carbohydrazide is a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its structure, featuring a piperidine ring, an acetyl group, and a carbohydrazide moiety, offers a unique combination of functionalities for the synthesis of diverse and complex molecules. The piperidine core is a prevalent motif in many approved drugs, valued for its ability to improve pharmacokinetic properties. The carbohydrazide group serves as a versatile handle for introducing a wide range of substituents and for the construction of various heterocyclic systems. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound, positioning it as a valuable tool for the development of novel therapeutics. While direct experimental data for this specific molecule is limited, this document extrapolates from the well-established chemistry of its precursors and analogous structures to provide a thorough technical overview.

Physicochemical Properties

The physicochemical properties of this compound and its key precursors are summarized in the table below. The data for the precursors are based on available literature, while the properties for the target compound are predicted based on its structure.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) |

| Piperidine-4-carboxylic acid | C₆H₁₁NO₂ | 129.16 | Solid | >300 |

| 1-Acetylpiperidine-4-carboxylic acid[1] | C₈H₁₃NO₃[1] | 171.19[1] | Solid[1] | 180-184[1] |

| 1-Acetylpiperidine-4-carbonyl chloride[2] | C₈H₁₂ClNO₂[2] | 189.64[2] | Solid[2] | Data not available |

| This compound | C₈H₁₅N₃O₂ | 185.22 | Predicted to be a solid | Not determined |

Synthesis of this compound

The synthesis of this compound can be achieved through a straightforward, multi-step process starting from commercially available piperidine-4-carboxylic acid. The proposed synthetic route is outlined below.

Experimental Protocols

Step 1: Synthesis of 1-Acetylpiperidine-4-carboxylic acid

This procedure is adapted from established methods for the N-acetylation of isonipecotic acid.[3][4]

-

Materials: Piperidine-4-carboxylic acid (isonipecotic acid), acetic anhydride, isopropanol, diethyl ether.

-

Procedure:

-

A mixture of piperidine-4-carboxylic acid (100 g) and acetic anhydride (40 ml) is refluxed for 2 hours.[4]

-

The reaction mixture is then allowed to cool and stirred at room temperature overnight.[4]

-

The solution is concentrated under reduced pressure to remove excess acetic anhydride and acetic acid.[3]

-

The resulting residue is triturated with diethyl ether to precipitate the product.[3][4]

-

The solid is collected by filtration and can be recrystallized from a mixture of isopropanol and diethyl ether to yield pure 1-acetylpiperidine-4-carboxylic acid.[4]

-

Step 2: Synthesis of 1-Acetylpiperidine-4-carbonyl chloride

This step involves the conversion of the carboxylic acid to its more reactive acyl chloride derivative.

-

Materials: 1-Acetylpiperidine-4-carboxylic acid, thionyl chloride or oxalyl chloride, dichloromethane (DCM), dimethylformamide (DMF, catalytic).

-

Procedure:

-

To a solution of 1-acetylpiperidine-4-carboxylic acid in anhydrous DCM, add a catalytic amount of DMF.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride or oxalyl chloride dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of gas ceases.

-

The solvent and excess reagent are removed under reduced pressure to yield crude 1-acetylpiperidine-4-carbonyl chloride, which is typically used in the next step without further purification.[5]

-

Step 3: Synthesis of this compound

This final step involves the reaction of the acyl chloride with hydrazine hydrate.

-

Materials: 1-Acetylpiperidine-4-carbonyl chloride, hydrazine hydrate, a suitable solvent (e.g., DCM, THF, or water).

-

Procedure:

-

Dissolve 1-acetylpiperidine-4-carbonyl chloride in a suitable solvent like DCM.

-

Cool the solution to 0 °C.

-

Slowly add an excess of hydrazine hydrate to the stirred solution. The reaction of acyl chlorides with hydrazine is a well-established method for forming hydrazides.[6]

-

After the addition is complete, allow the reaction to proceed at room temperature for a few hours.

-

The reaction mixture is then washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.

-

The product can be further purified by recrystallization or column chromatography.

-

Synthetic Workflow Diagram

Caption: Proposed synthetic route for this compound.

Applications in Drug Discovery

The this compound scaffold is a promising starting point for the development of new therapeutic agents across various disease areas. The carbohydrazide moiety is a key functional group that can be readily derivatized to generate libraries of compounds for biological screening.[7] Derivatives of carbohydrazides have shown a wide range of pharmacological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties.[7]

Potential Therapeutic Areas

Based on the biological activities of structurally related piperidine-4-carbohydrazide derivatives, this compound could serve as a building block for novel agents in the following areas:

-

Antifungal Agents: A series of piperidine-4-carbohydrazide derivatives bearing a quinazolinyl moiety have demonstrated potent antifungal activity against agriculturally important fungi like Rhizoctonia solani and Verticillium dahliae.[8] The mechanism of action for some of these compounds was identified as the inhibition of succinate dehydrogenase (SDH).[8]

-

Anticancer Agents: Novel N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives have been synthesized and shown to act as potent VEGFR-2 inhibitors.[9] Some of these compounds exhibited significant cytotoxic effects against breast cancer cell lines.[9]

-

Anticonvulsant Agents: N'-[substituted] pyridine-4-carbohydrazides have been designed and synthesized as potential anticonvulsant agents, with some compounds showing promising activity in preclinical seizure models.[10]

-

Antitubercular Agents: The hydrazide functional group is a key component of the first-line anti-tuberculosis drug isoniazid.[11] The development of novel hydrazide derivatives remains an active area of research to combat drug-resistant tuberculosis.[11]

Biological Activity of Related Compounds

The following table summarizes the reported biological activities of some piperidine-4-carbohydrazide derivatives.

| Compound Class | Target/Activity | Quantitative Data (EC₅₀/IC₅₀) | Reference |

| Piperidine-4-carbohydrazides with a quinazolinyl moiety | Antifungal (Rhizoctonia solani) | EC₅₀ = 0.83 µg/mL (Compound A13) | [8] |

| Piperidine-4-carbohydrazides with a quinazolinyl moiety | Antifungal (Verticillium dahliae) | EC₅₀ = 1.12 µg/mL (Compound A13) | [8] |

| Piperidine-4-carbohydrazides with a quinazolinyl moiety | Succinate Dehydrogenase (SDH) Inhibition | IC₅₀ = 6.07 µM (Compound A13) | [8] |

| N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazides | VEGFR-2 Inhibition | IC₅₀ = 45.9 nM (Compound 12e) | [9] |

| N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazides | Cytotoxicity (MCF-7 breast cancer cells) | IC₅₀ = 8.00 µM (Compound 12e) | [9] |

| N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazides | Cytotoxicity (MDA-MB-468 breast cancer cells) | IC₅₀ = 0.60 µM (Compound 6n) | [9] |

| N'-[4-(4-fluorophenoxy)benzylidene]pyridine-4-carbohydrazide | Anticonvulsant (MES test) | ED₅₀ = 128.3 mg/kg | [10] |

| N'-[4-(4-fluorophenoxy)benzylidene]pyridine-4-carbohydrazide | Anticonvulsant (6 Hz test) | ED₅₀ = 53.3 mg/kg | [10] |

Potential Mechanism of Action: SDH Inhibition

The inhibition of succinate dehydrogenase (SDH), a key enzyme in both the citric acid cycle and the electron transport chain, is a validated mechanism for antifungal agents. The discovery that piperidine-4-carbohydrazide derivatives can target this enzyme opens up a promising avenue for the development of new fungicides.[8]

Caption: Inhibition of Succinate Dehydrogenase (SDH) by piperidine derivatives.

Conclusion

This compound represents a valuable and versatile heterocyclic building block for the synthesis of novel bioactive compounds. Its straightforward synthesis and the reactive nature of the carbohydrazide moiety allow for the creation of diverse chemical libraries. Based on the significant biological activities observed for its close analogues, derivatives of this compound hold considerable promise for the development of new therapeutics, particularly in the areas of antifungal, anticancer, and anticonvulsant agents. This guide provides a solid foundation for researchers to explore the full potential of this promising scaffold in their drug discovery programs.

References

- 1. 1-Acetylpiperidine-4-carboxylic acid 97 25503-90-6 [sigmaaldrich.com]

- 2. 1-Acetylpiperidine-4-carbonyl Chloride Supplier & Manufacturer China | Price, Uses, Safety Data, COA & SDS [pipzine-chem.com]

- 3. Synthesis routes of 1-Acetylpiperidine-4-carboxylic acid [benchchem.com]

- 4. prepchem.com [prepchem.com]

- 5. chembk.com [chembk.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. ajgreenchem.com [ajgreenchem.com]

- 8. Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and in silico insights of novel N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design & synthesis of N'-[substituted] pyridine-4-carbohydrazides as potential anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of Novel Bio-active Agents: Application Notes on 1-Acetylpiperidine-4-carbohydrazide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel derivatives from 1-Acetylpiperidine-4-carbohydrazide. This versatile scaffold serves as a key starting material for the development of a diverse range of bioactive compounds, including potent antifungal, antibacterial, and potential anticancer agents. The primary focus of this note is on the synthesis of hydrazone derivatives, a class of compounds known for their broad pharmacological activities.

Overview and Synthetic Strategy

This compound is an excellent starting synthon for generating chemical libraries of novel derivatives. The terminal hydrazide functional group is highly reactive towards aldehydes and ketones, facilitating the straightforward synthesis of a wide array of N-acylhydrazones. This classic condensation reaction is typically high-yielding and allows for significant structural diversity in the final products by simply varying the aldehydic or ketonic reactant.

The general synthetic workflow is depicted below:

Caption: General workflow for the synthesis and evaluation of novel hydrazone derivatives.

Experimental Protocols

General Protocol for the Synthesis of Hydrazone Derivatives

This protocol outlines the acid-catalyzed condensation of this compound with an aldehyde to form the corresponding hydrazone.

Materials:

-

This compound

-

Substituted aldehyde (e.g., 4-chlorobenzaldehyde, 2-hydroxy-1-naphthaldehyde, etc.)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalyst)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Filtration apparatus (Büchner funnel, filter paper)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (20-30 mL).

-

To this solution, add the desired aldehyde (1.0 mmol).

-

Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

-

Fit the flask with a condenser and reflux the mixture for 3-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

-

After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

-

The precipitated solid product is collected by vacuum filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).

-

Dry the purified product under vacuum to obtain the final hydrazone derivative.

-

Characterize the synthesized compound using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure.

Application Notes and Data

Antifungal Activity

Derivatives of piperidine-4-carbohydrazide have shown significant promise as antifungal agents. A recent study highlighted a series of novel derivatives bearing a quinazolinyl moiety with potent activity against several plant pathogenic fungi.[2]

Mechanism of Action: The primary mechanism of action for these antifungal derivatives is the inhibition of succinate dehydrogenase (SDH) in the fungal respiratory chain.[2] SDH is a crucial enzyme that links the tricarboxylic acid (TCA) cycle and the electron transport chain. Its inhibition disrupts cellular respiration and energy production, leading to fungal cell death.

Caption: Inhibition of Succinate Dehydrogenase (SDH) by piperidine-4-carbohydrazide derivatives.

Quantitative Data: The following table summarizes the in vitro antifungal activity of representative piperidine-4-carbohydrazide derivatives against various fungal pathogens.[2]

| Compound ID | Target Fungus | EC₅₀ (µg/mL) |

| A13 | Rhizoctonia solani | 0.83 |

| Verticillium dahliae | 1.12 | |

| A41 | Rhizoctonia solani | 0.88 |

| Verticillium dahliae | 3.20 | |

| Chlorothalonil | Rhizoctonia solani | 1.64 |

| (Positive Control) | Verticillium dahliae | 11.0 |

| Boscalid | Rhizoctonia solani | 0.96 |

| (Positive Control) |

The enzyme inhibitory activity of a lead compound against SDH is presented below.[2]

| Compound ID | Enzyme Target | IC₅₀ (µM) |

| A13 | Succinate Dehydrogenase (SDH) | 6.07 |

Antibacterial and Anticancer Potential

While specific studies on this compound derivatives are emerging, the broader class of piperidine-containing compounds and hydrazones are well-documented for their antibacterial and anticancer activities.

-

Antibacterial Activity: Hydrazone derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[3][4] The mechanism often involves the inhibition of essential bacterial enzymes or disruption of the bacterial cell wall.

-

Anticancer Activity: Several piperidine derivatives have been investigated as anticancer agents, with some acting as kinase inhibitors, such as Cyclin-Dependent Kinase 2 (CDK2) inhibitors.[5][6] Kinases are critical regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ptfarm.pl [ptfarm.pl]

- 5. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Pivotal Role of the Piperidine-4-Carbohydrazide Scaffold in Antifungal Drug Discovery: A Case Study

Introduction

While specific research on the antifungal properties of 1-Acetylpiperidine-4-carbohydrazide is not extensively available in current literature, the broader class of piperidine-4-carbohydrazide derivatives has emerged as a promising scaffold in the quest for novel antifungal agents. This document provides detailed application notes and protocols based on a significant study of piperidine-4-carbohydrazide derivatives bearing a quinazolinyl moiety, which have demonstrated potent antifungal activities against key agricultural fungi. These compounds serve as a valuable case study for researchers, scientists, and drug development professionals interested in leveraging the piperidine-4-carbohydrazide core for antifungal drug discovery.

The primary mechanism of action for the most potent of these derivatives has been identified as the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the fungal respiratory chain.[1] This finding positions these compounds as promising leads for the development of new fungicides with a defined molecular target.

Quantitative Antifungal Activity

The in vitro antifungal activities of a series of piperidine-4-carbohydrazide derivatives were evaluated against a panel of agriculturally significant fungi. The following table summarizes the half-maximal effective concentration (EC50) values for the most potent compounds, A13 and A41, against Rhizoctonia solani and Verticillium dahliae.[1]

| Compound | Target Fungus | EC50 (μg/mL) | Positive Control | Control EC50 (μg/mL) |

| A13 | Rhizoctonia solani | 0.83 | Chlorothalonil | 1.64 |

| Boscalid | 0.96 | |||

| A41 | Rhizoctonia solani | 0.88 | Chlorothalonil | 1.64 |

| Boscalid | 0.96 | |||

| A13 | Verticillium dahliae | 1.12 | Carbendazim | 19.3 |

| Chlorothalonil | 11.0 | |||

| A41 | Verticillium dahliae | 3.20 | Carbendazim | 19.3 |

| Chlorothalonil | 11.0 |

Furthermore, the most promising compound, A13, demonstrated potent in vivo efficacy in controlling R. solani in potted rice plants, with curative and protective efficiencies of 76.9% and 76.6%, respectively, at a concentration of 200 μg/mL.[1] The compound also exhibited significant inhibition of succinate dehydrogenase (SDH) with a half-maximal inhibitory concentration (IC50) of 6.07 μM.[1]

Experimental Protocols

Detailed methodologies for the synthesis of piperidine-4-carbohydrazide derivatives and their antifungal evaluation are provided below. These protocols are adapted from the study by Yang et al. (2024).

Synthesis of Piperidine-4-carbohydrazide Derivatives (Exemplified by Compound A13)

This protocol describes a multi-step synthesis culminating in the desired piperidine-4-carbohydrazide derivative.

Step 1: Synthesis of Intermediate 4

-

To a solution of ethyl piperidine-4-carboxylate (10 mmol) and triethylamine (12 mmol) in dichloromethane (50 mL), add 2-chlorobenzoyl chloride (11 mmol) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which can be used in the next step without further purification.

Step 2: Synthesis of Intermediate 5

-

Dissolve the crude product from Step 1 (10 mmol) in ethanol (50 mL).

-

Add hydrazine hydrate (85%, 20 mmol) and reflux the mixture for 8-12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature, and collect the resulting precipitate by filtration.

-

Wash the precipitate with cold ethanol and dry to obtain intermediate 5.

Step 3: Synthesis of Final Compound A13

-

To a solution of intermediate 5 (1 mmol) in ethanol (20 mL), add 2-methyl-4-oxo-4H-quinazolin-3-yl)acetaldehyde (1.1 mmol).

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for 6-8 hours, monitoring by TLC.

-